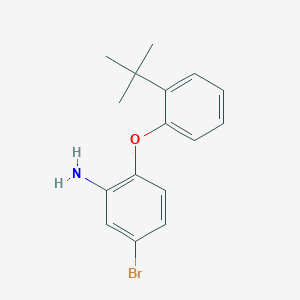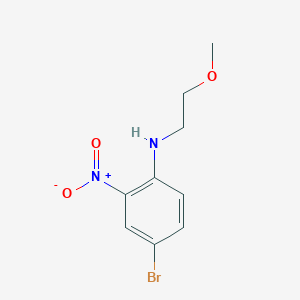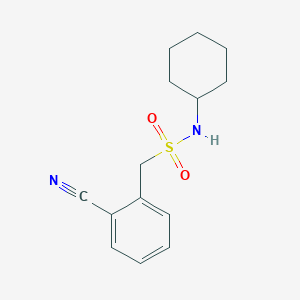
6-bromo-7-chloroquinazolin-2(1H)-one
Descripción general
Descripción
6-bromo-7-chloroquinazolin-2(1H)-one, also known as BCQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCQ belongs to the class of quinazolinone derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
6-Bromo-7-chloroquinazolin-2(1H)-one has been explored for its antibacterial properties. A study by Ouerghi et al. (2021) described the synthesis of a novel derivative from this compound, which was assessed for antibacterial activity, demonstrating the potential of derivatives for combating bacterial infections (Ouerghi et al., 2021). Additionally, the design and synthesis of new quinoline-based 1,2,3-triazoles, derived from 6-bromo-2-chloroquinazolin-3-yl, have shown antimicrobial and antimalarial agents, indicating a broad spectrum of potential biological activities (Parthasaradhi et al., 2015).
Synthesis of Reactive Dyes
The compound has also been used in the synthesis of novel quinazolinone-based reactive dyes. These dyes, derived from 6-bromo-2-phenylquinazolin-4(3H)-one, have been evaluated for their solvatochromic effects, fastness properties, and antimicrobial activity, demonstrating the versatility of 6-bromo-7-chloroquinazolin-2(1H)-one derivatives in material science applications (Patel & Patel, 2012).
Corrosion Inhibition Studies
Derivatives of 6-bromo-7-chloroquinazolin-2(1H)-one have been evaluated for their corrosion inhibition effectiveness. Studies using density functional theory and molecular dynamic simulations have investigated the electronic structure of quinazolinone molecules, including 6-chloroquinazolin-4(3H)-one derivatives, revealing their potential as corrosion inhibitors for mild steel in acidic environments (Saha et al., 2016).
Photophysical Properties
Research into the photophysical properties of polycarbo-substituted quinazolines derived from 6-bromo-2-arylquinazolin-4(3H)-ones has provided insights into the electronic absorption and emission properties of these compounds. This knowledge is crucial for the development of materials with specific optical properties for applications in electronics and photonics (Mphahlele et al., 2015).
Drug Development Intermediates
Several studies have focused on the synthesis of 6-bromoquinazolinone derivatives as intermediates for pharmaceutical applications, including anti-inflammatory, analgesic, and anticancer activities. These investigations highlight the importance of 6-bromo-7-chloroquinazolin-2(1H)-one in the development of new therapeutic agents (Rajveer et al., 2010).
Propiedades
IUPAC Name |
6-bromo-7-chloro-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)2-6(5)10/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNDZOBVJZGQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=O)NC2=CC(=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289292 | |
| Record name | 6-Bromo-7-chloro-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-chloroquinazolin-2(1H)-one | |
CAS RN |
1036757-12-6 | |
| Record name | 6-Bromo-7-chloro-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036757-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-chloro-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)


![2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid](/img/structure/B3075846.png)




![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate](/img/structure/B3075882.png)

![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)